molecular formula C22H18Cl2N2O5S B298750 N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

Katalognummer B298750
Molekulargewicht: 493.4 g/mol
InChI-Schlüssel: ARIOITPCNHIUFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as BDA-410, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDA-410 belongs to the class of small molecule inhibitors that target the ubiquitin-proteasome system, which plays a crucial role in cellular protein degradation.

Wirkmechanismus

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide exerts its pharmacological effects by inhibiting the proteasome-mediated degradation of proteins. The proteasome is a large protein complex that plays a crucial role in cellular protein degradation by breaking down damaged or misfolded proteins. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded or damaged proteins, which can then trigger apoptosis or other cellular responses.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to reduce the accumulation of misfolded proteins in neurodegenerative disorders, leading to improved neuronal function and reduced neuroinflammation. In addition, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to reduce inflammation in various inflammatory diseases by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of protein degradation. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide is its relatively low potency compared to other proteasome inhibitors, such as bortezomib. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide also has limited solubility in aqueous solutions, which can pose challenges in experimental settings.

Zukünftige Richtungen

Future research on N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide could focus on exploring its potential therapeutic applications in other diseases, such as viral infections, autoimmune disorders, and metabolic disorders. In addition, further studies could investigate the mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide, as well as its potential interactions with other drugs. Finally, the development of more potent and soluble analogs of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide could enhance its therapeutic potential in clinical settings.

Synthesemethoden

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3,5-dichloro-4-methylbenzenesulfonamide, which is then reacted with 4-(2-aminoethoxy)-3,5-dichlorobenzoyl chloride to obtain the intermediate compound. The final step involves the reaction of the intermediate with 1,3-benzodioxole-5-carboxylic acid to yield N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide. The entire synthesis process has been reported in detail in the scientific literature.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. Moreover, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative disorders, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been found to have neuroprotective effects by reducing the accumulation of misfolded proteins, such as alpha-synuclein and tau, which are associated with Parkinson's and Alzheimer's diseases, respectively. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In inflammatory diseases, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been found to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.

Eigenschaften

Produktname

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

Molekularformel

C22H18Cl2N2O5S

Molekulargewicht

493.4 g/mol

IUPAC-Name

N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H18Cl2N2O5S/c1-14-2-5-19(6-3-14)32(28,29)26(18-9-15(23)8-16(24)10-18)12-22(27)25-17-4-7-20-21(11-17)31-13-30-20/h2-11H,12-13H2,1H3,(H,25,27)

InChI-Schlüssel

ARIOITPCNHIUFJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.